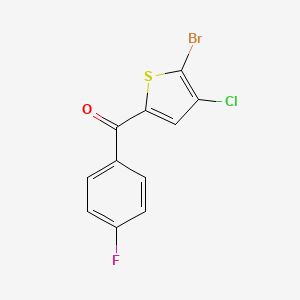

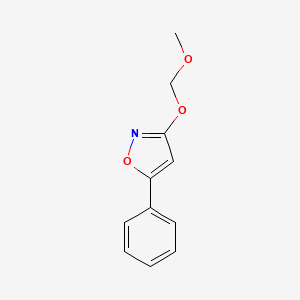

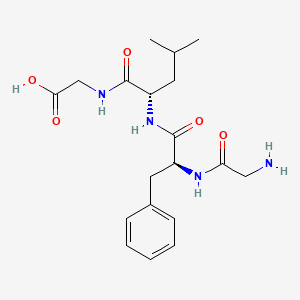

![molecular formula C18H17ClN4O2S B8442980 N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide](/img/structure/B8442980.png)

N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide

概要

説明

N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide is a compound known for its role as a selective inhibitor of aldosterone synthase (CYP11B2).

準備方法

The synthesis of N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide involves several key steps. The synthetic route typically starts with the preparation of the indole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the ethanesulfonamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity .

化学反応の分析

N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the indole or pyridine rings.

Reduction: Reduction reactions can be employed to alter the cyano group or other reducible functionalities.

科学的研究の応用

N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide has several scientific research applications:

Chemistry: It is used as a model compound for studying selective enzyme inhibition and reaction mechanisms.

Biology: The compound is utilized in research on aldosterone regulation and its effects on cellular processes.

Medicine: It has potential therapeutic applications in treating conditions like hypertension and Cushing’s disease by selectively inhibiting aldosterone synthase.

作用機序

The mechanism of action of N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide involves the selective inhibition of aldosterone synthase (CYP11B2). By binding to the active site of the enzyme, the compound prevents the conversion of deoxycorticosterone to aldosterone, thereby reducing aldosterone levels. This selective inhibition spares cortisol production, making it a promising candidate for therapeutic applications .

類似化合物との比較

N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide is unique due to its high selectivity for aldosterone synthase over other enzymes like CYP11B1. Similar compounds include:

LCI699: Another aldosterone synthase inhibitor, but with lower selectivity, affecting cortisol levels.

Pyrimidine-based inhibitors: These compounds also target aldosterone synthase but differ in their chemical structure and selectivity profiles.

特性

分子式 |

C18H17ClN4O2S |

|---|---|

分子量 |

388.9 g/mol |

IUPAC名 |

N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide |

InChI |

InChI=1S/C18H17ClN4O2S/c1-3-26(24,25)22-10-12-6-13(11-21-9-12)18-16(8-20)15-5-4-14(19)7-17(15)23(18)2/h4-7,9,11,22H,3,10H2,1-2H3 |

InChIキー |

UNQXIRZDOXDTMH-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)NCC1=CC(=CN=C1)C2=C(C3=C(N2C)C=C(C=C3)Cl)C#N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

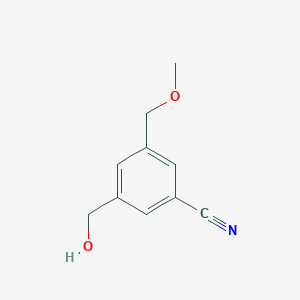

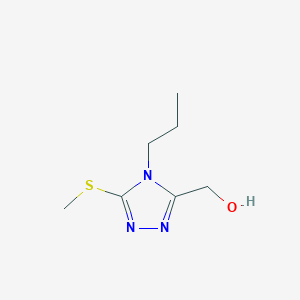

![(Rac)-2-(7-oxa-bicyclo [2.2.1]hept-1-yl)-propionic acid](/img/structure/B8442922.png)

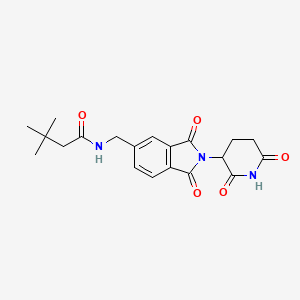

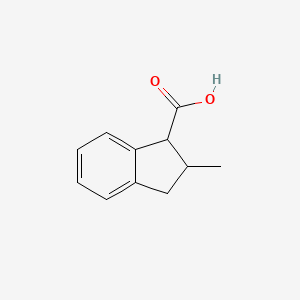

![1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-uracil](/img/structure/B8442945.png)

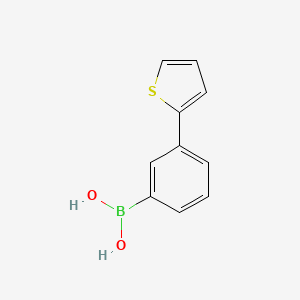

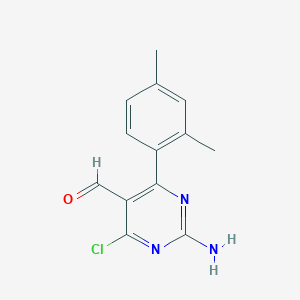

![2,3-Dichloro-5-methylpyrido[3,4-b]pyrazine](/img/structure/B8442961.png)

![3-[(Trimethylsilyl)ethynyl]quinuclidin-3-ol](/img/structure/B8442983.png)